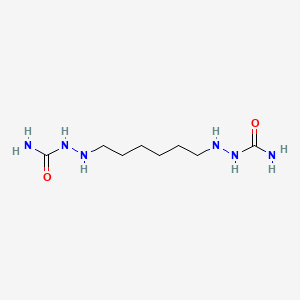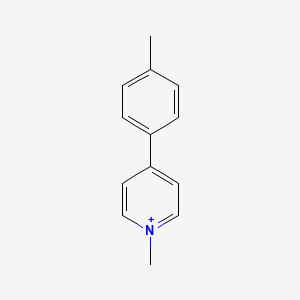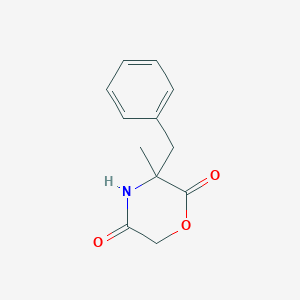
3-Benzyl-3-methylmorpholine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3-methylmorpholine-2,5-dione is a heterocyclic organic compound featuring both amine and ether functional groups It is a derivative of morpholine-2,5-dione, with a benzyl and a methyl group attached to the nitrogen and carbon atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methylmorpholine-2,5-dione typically involves the ring-opening polymerization of morpholine-2,5-dione derivatives. One common method is the reaction of 3-methylmorpholine-2,5-dione with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar ring-opening polymerization process, often using stannous octoate as a catalyst. The reaction is typically conducted at elevated temperatures (around 140°C) to ensure complete polymerization and high yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-3-methylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, alcohols, and substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
3-Benzyl-3-methylmorpholine-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of biodegradable polymers for drug delivery systems.
Medicine: The compound is investigated for its potential use in creating scaffolds for tissue engineering.
Industry: It is utilized in the production of high-performance materials with specific mechanical properties.
Mecanismo De Acción
The mechanism by which 3-Benzyl-3-methylmorpholine-2,5-dione exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The specific pathways involved depend on the application, such as drug delivery or tissue engineering .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylmorpholine-2,5-dione: Lacks the benzyl group, making it less hydrophobic.
3-Benzylmorpholine-2,5-dione: Lacks the methyl group, affecting its steric properties.
3-Benzyl-3-ethylmorpholine-2,5-dione: Has an ethyl group instead of a methyl group, altering its reactivity.
Uniqueness
3-Benzyl-3-methylmorpholine-2,5-dione is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These properties make it particularly suitable for applications requiring precise molecular interactions and stability .
Propiedades
Número CAS |
105731-35-9 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-benzyl-3-methylmorpholine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-12(7-9-5-3-2-4-6-9)11(15)16-8-10(14)13-12/h2-6H,7-8H2,1H3,(H,13,14) |
Clave InChI |
LQEKMWCFVOBELH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OCC(=O)N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


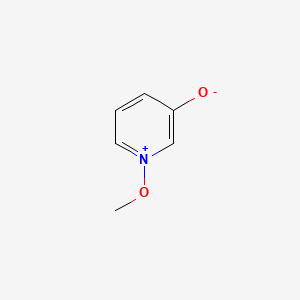

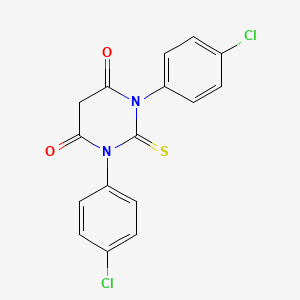
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)
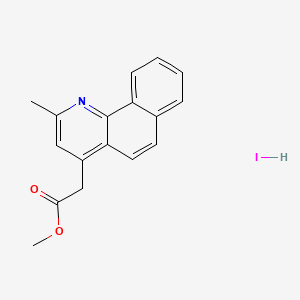
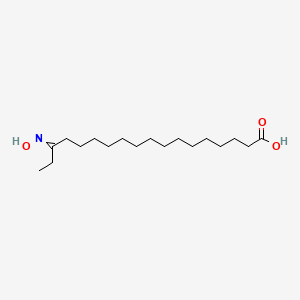
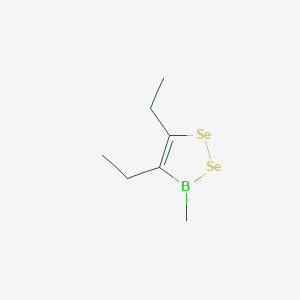
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
